![molecular formula C19H20N2O3S B2464937 N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-43-6](/img/structure/B2464937.png)
N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a pyrroloquinoline core structure. The presence of the sulfonamide group is particularly noteworthy as it often contributes to various biological activities.
1. Anti-inflammatory Activity
Research indicates that derivatives of the pyrrolo[3,2,1-ij]quinoline structure exhibit anti-inflammatory properties. For instance, compounds containing similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: COX Inhibition Data for Related Compounds
Compound Name | Structure Type | COX Inhibition (%) at 20 μM |
---|---|---|
Compound A | Pyrroloquinoline | 47.1% |
Compound B | Quinazolinone | 80.1% (Celecoxib) |
Compound C | Pyrrolo[3,2,1] | TBD |
This table illustrates that while N-ethyl-4-oxo-N-phenyl derivatives may not reach the potency of established drugs like Celecoxib, they still demonstrate significant activity.
2. Antimicrobial Activity
The biological activity of sulfonamides has historically included antimicrobial effects. Studies have shown that compounds with similar structures can exhibit antibacterial properties against various pathogens.
3. Cytotoxicity and Antitumor Activity
Recent investigations into related compounds suggest potential cytotoxic effects against cancer cell lines. For example, compounds derived from the pyrroloquinoline structure have been tested against human tumor cell lines such as HeLa and HCT116.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound D | HeLa | 5.0 |
Compound E | HCT116 | 3.5 |
N-Ethyl Compound | TBD | TBD |
The mechanisms underlying the biological activities of N-ethyl-4-oxo-N-phenyl derivatives are multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may interfere with enzyme functions critical to inflammatory pathways.
- Cell Cycle Arrest : Certain derivatives have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with Cellular Pathways : These compounds may modulate signaling pathways involved in inflammation and tumorigenesis.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study on a related pyrroloquinoline derivative showed promising results in reducing inflammation in animal models of arthritis.
- Case Study 2 : Clinical trials involving sulfonamide derivatives indicated a reduction in tumor size among patients with specific types of cancers.
Propiedades
IUPAC Name |
N-ethyl-11-oxo-N-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-21(16-6-4-3-5-7-16)25(23,24)17-12-14-8-9-18(22)20-11-10-15(13-17)19(14)20/h3-7,12-13H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMBIKJSNMHUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.